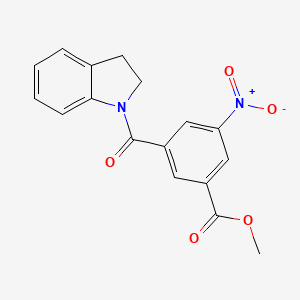![molecular formula C16H20N2O4 B5402851 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5402851.png)
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one, also known as Dihydrocapsaicin, is a compound that belongs to the capsaicinoid family. It is a secondary metabolite found in chili peppers and has been widely studied for its potential therapeutic applications.
作用機序
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin binds to the TRPV1 receptor, which is located on sensory neurons that are involved in the perception of pain and inflammation. Binding to the TRPV1 receptor leads to the opening of ion channels, which results in the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various signaling pathways, which ultimately results in the perception of pain and inflammation.
Biochemical and Physiological Effects:
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which may be useful in the treatment of various types of cancer. 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin has also been shown to have anti-obesity and anti-diabetic properties, which may be useful in the treatment of obesity and diabetes.
実験室実験の利点と制限
One advantage of using 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin in lab experiments is that it is a natural compound that can be easily synthesized from Capsaicin. This makes it readily available for use in various experiments. However, one limitation of using 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin in lab experiments is that it is a potent agonist of the TRPV1 receptor, which may lead to unwanted effects in some experiments.
将来の方向性
There are several future directions for research on 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin. One area of research is the development of new drugs that target the TRPV1 receptor. Another area of research is the investigation of the anti-cancer properties of 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin and its potential use in cancer therapy. Additionally, research on the anti-obesity and anti-diabetic properties of 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin may lead to the development of new therapies for obesity and diabetes.
合成法
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin can be synthesized by the reduction of Capsaicin, another compound found in chili peppers. The reduction process involves the use of sodium borohydride, which reduces the double bond in Capsaicin to form 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin. The resulting compound is then purified and characterized using various spectroscopic techniques.
科学的研究の応用
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It is believed to act as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the perception of pain and inflammation. 1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-oneicin has also been shown to have anti-cancer, anti-obesity, and anti-diabetic properties.
特性
IUPAC Name |
1-[1-(2,6-dihydroxybenzoyl)piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-12-3-1-4-13(20)15(12)16(22)17-9-6-11(7-10-17)18-8-2-5-14(18)21/h1,3-4,11,19-20H,2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHHSCEJXRXNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=C(C=CC=C3O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3-bromobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B5402802.png)
![N-cyclohexyl-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5402803.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5402811.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5402813.png)
![N'-[1-(5-nitro-2-thienyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5402817.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5402824.png)
![2-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-4(1H)-quinolinone](/img/structure/B5402826.png)
![1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide](/img/structure/B5402833.png)
![1-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-4-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5402834.png)
![2-(4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5402835.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5402856.png)